molecular formula C22H22N2O5S B2950691 METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 898516-11-5

METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2950691
CAS No.: 898516-11-5
M. Wt: 426.49
InChI Key: YLWIAABHIQQGQJ-UHFFFAOYSA-N
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Description

METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex heterocyclic ester featuring:

  • An oxazole ring substituted with a 4-ethoxyphenyl group, contributing electron-withdrawing effects and steric bulk.
  • An amide linkage and methyl ester group, influencing solubility and metabolic stability.

Its synthesis likely involves multi-step reactions, possibly analogous to methods described in patent literature for related intermediates .

Properties

IUPAC Name

methyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-3-28-14-10-8-13(9-11-14)17-12-16(24-29-17)20(25)23-21-19(22(26)27-2)15-6-4-5-7-18(15)30-21/h8-12H,3-7H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWIAABHIQQGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the molecule. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives. Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and phosphorus pentasulfide for sulfurization . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized thiophene derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Implications

Biological Activity : While sulfonylureas target plant ALS enzymes, the target compound’s benzothiophene-oxazole framework may interact with mammalian enzymes (e.g., cyclooxygenase or kinases), warranting further pharmacological profiling.

Solubility and Stability : The amide group likely enhances hydrolytic stability compared to sulfonylureas, but the benzothiophene core may reduce aqueous solubility, necessitating formulation optimization.

Crystallography : Structural determination of the target compound would require tools like SHELXL for refinement and ORTEP-3 for visualization , leveraging hydrogen-bonding patterns to predict crystal properties .

Biological Activity

Methyl 2-[5-(4-ethoxyphenyl)-1,2-oxazole-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound with significant biological activity. Its structure incorporates multiple functional groups that suggest potential pharmacological properties. This article reviews the biological activities associated with this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C18H20N2O4S
Molecular Weight 348.43 g/mol
IUPAC Name This compound
CAS Number 898516-11-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the oxazole and benzothiophene moieties allows it to engage in multiple interactions such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors influencing cellular signaling pathways.
  • Apoptosis Induction : Evidence suggests that it may trigger apoptosis in cancer cells by affecting mitochondrial pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces viability in various cancer cell lines, including MCF-7 breast cancer cells. The IC50 value was reported at approximately 23.2μM23.2\,\mu M after 48 hours of treatment .
  • Mechanism of Action : Flow cytometry analysis indicated that treatment with the compound resulted in G2/M phase cell cycle arrest and increased apoptosis markers . This suggests a dual mechanism involving both cell cycle disruption and apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:

  • Broad-Spectrum Activity : It exhibits activity against several bacterial strains, suggesting potential use as an antibacterial agent.
  • Minimum Inhibitory Concentration (MIC) : Further studies are needed to establish quantitative MIC values for specific pathogens.

Study on Apoptosis Induction

A notable study explored the apoptosis-inducing effects of this compound on MCF-7 cells. The findings included:

  • Increased Apoptotic Markers : The compound significantly elevated levels of caspase-3 and PARP cleavage, indicating activation of apoptotic pathways.
  • Flow Cytometry Results : The study revealed a significant increase in the sub-G1 population (indicative of apoptotic cells) after treatment with the compound .

Toxicity Studies

Toxicological evaluations are critical for assessing the safety profile of new compounds:

  • Hepatotoxicity Assessment : In vivo studies showed that the compound did not significantly elevate liver enzymes compared to control groups, suggesting a favorable safety profile .

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